![molecular formula C11H12ClN3OS B4777531 5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4777531.png)
5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. This compound is widely used in scientific research for its various properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves the inhibition of the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of the cell membrane and ultimately the death of the fungus.
Biochemical and Physiological Effects:
5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects, including its ability to inhibit the growth of fungi and plants. This compound also exhibits antifungal and herbicidal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to inhibit the growth of fungi and plants, making it a useful tool in the study of plant and fungal biology. However, one of the limitations of this compound is its potential toxicity, which can be harmful to both humans and animals.
Future Directions
There are several future directions for the use of 5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in scientific research. One of these directions is the development of new and more efficient synthesis methods for this compound. Another direction is the investigation of its potential use as a treatment for fungal infections and plant diseases. Additionally, further research is needed to determine the safety and potential toxicity of this compound.
Scientific Research Applications
5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has various scientific research applications, including its use as a fungicide and herbicide. This compound is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
properties
IUPAC Name |
3-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-3-4-8(12)5-9(7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRVXBUDNGZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OCC2=NNC(=S)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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